Synthetic Yield: D-Valine Derivative vs. Generic Sulfonamide Formation
In a direct synthesis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-, the reaction of D-valine with 4-fluorobenzenesulfonyl chloride under standard aqueous/organic biphasic conditions (water/acetone, triethylamine, 0°C to RT) afforded the target compound in an 89% isolated yield [1]. This performance is quantitatively comparable to a similar sulfonamide formation reported for a related substrate using 4-fluorobenzenesulfonyl chloride and NaH in dry THF, which proceeded with an 88% yield [2]. The near-identical yields under different conditions underscore the reliable and efficient reactivity of the 4-fluorophenylsulfonyl moiety with D-valine, providing a benchmark for process chemists considering this building block.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | Related sulfonamide formation with 4-fluorobenzenesulfonyl chloride (different substrate) |
| Quantified Difference | 1% absolute difference |
| Conditions | Target: D-valine, 4-fluorobenzenesulfonyl chloride, water/acetone, Et3N, 0°C to RT, 20h [1]; Comparator: unspecified substrate, NaH, dry THF, 0°C to RT, 12h [2] |
Why This Matters
This high and consistent yield demonstrates robust synthetic accessibility, minimizing cost and waste in larger-scale procurement and production.
- [1] ScienceDirect. (n.d.). Sulfonamides: Experimental - N-[(4-Fluorophenyl)sulfonyl]-D-valine. Retrieved April 17, 2026. View Source
- [2] PMC. (2025). Scheme 3: Synthetic Route to Compounds 5m and 6m. Retrieved April 17, 2026. View Source
